Perfluoro-3-methylbenzoic acid
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Overview
Description
Perfluoro-3-methylbenzoic acid is a perfluorinated compound, characterized by the presence of a fully fluorinated benzene ring with a carboxylic acid group and a methyl group attached to the third carbon of the ring. This compound is part of the broader class of perfluoroalkyl and polyfluoroalkyl substances (PFAS), known for their unique chemical and physical properties, including high thermal stability, resistance to degradation, and hydrophobic and oleophobic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perfluoro-3-methylbenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones. This process uses fluoride salts in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), under mild conditions . The reaction proceeds efficiently, yielding the desired perfluorinated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents and ensuring the safety and purity of the final product. The exact industrial methods can vary, but they generally follow principles of green chemistry to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Perfluoro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Complex Formation: It can form complexes with metal ions, such as europium (III), resulting in photoluminescent compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.
Complex Formation: Metal salts and ligands in aqueous or organic solvents.
Major Products:
Substituted Derivatives: Depending on the substituents introduced.
Metal Complexes: Such as Eu(III) complexes with enhanced photoluminescent properties.
Scientific Research Applications
Perfluoro-3-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its stability and unique properties.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants
Mechanism of Action
The mechanism by which perfluoro-3-methylbenzoic acid exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The compound’s high affinity for lipid bilayers allows it to integrate into cell membranes, potentially disrupting normal cellular functions. Additionally, it may activate specific nuclear receptors, such as PPARα, leading to various biological effects .
Comparison with Similar Compounds
- Perfluoro-4-methylbenzoic acid
- Perfluoro-2-methylbenzoic acid
- Perfluoro-3,5-dimethylbenzoic acid
Comparison: Perfluoro-3-methylbenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different levels of stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF7O2/c9-3-1(7(16)17)4(10)6(12)5(11)2(3)8(13,14)15/h(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCIVOYEQYYBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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